![molecular formula C18H15N3OS B2494292 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile CAS No. 577995-94-9](/img/structure/B2494292.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions that yield novel compounds with potential applications. For instance, Ünver et al. (2009) describe the synthesis of novel compounds through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, with structures confirmed by various spectroscopic methods and X-ray crystallography (Ünver et al., 2009).
Molecular Structure Analysis
The detailed molecular structure analysis is crucial for understanding the properties of benzothiazole derivatives. For example, the electronic structure and IR data of synthesized compounds can be studied through DFT calculations and compared with experimental results, providing insights into the molecular behavior and stability of these compounds (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives can lead to a variety of functional groups and structures, offering insights into their reactivity and potential applications. The preparation and characterization of compounds through various reactions highlight the versatility of benzothiazole derivatives in chemical synthesis (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are fundamental aspects that influence the practical applications of benzothiazole derivatives. These properties can be determined through experimental approaches and provide essential information for the development of new materials and compounds.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interactions with other molecules, are critical for their application in various fields. Studies on the synthesis, characterization, and biological activity of benzothiazole derivatives offer valuable information on their chemical behavior and potential as functional materials (Mohamed, 2021).
Scientific Research Applications
Antitumor Properties
- 2-(4-Aminophenyl)benzothiazoles, structurally similar to the compound , have demonstrated potent antitumor properties both in vitro and in vivo. They induce and are biotransformed by cytochrome P450 1A1, producing active and inactive metabolites. The introduction of fluorine atoms and amino acid conjugation has been employed to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Synthesis and Antimicrobial Activity
- New pyridine derivatives synthesized using 2-Amino substituted benzothiazoles, including the compound , have shown variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Microwave-Mediated Synthesis of Heterocycles
- Benzothiazole-based heterocycles have been efficiently synthesized via microwave-mediated methods. These compounds serve as versatile building blocks for the synthesis of various novel heterocyclic compounds (Darweesh, Mekky, Salman, & Farag, 2016).
Antiproliferative Evaluation
- Benzothiazole derivatives have shown significant antiproliferative activities against various cancer cell lines, providing evidence of their potential as cancer treatment agents (Ceylan et al., 2020).
Novel Synthesis and Biological Activity
- Benzothiazole derivatives have been synthesized with antimicrobial properties, demonstrating the potential for these compounds in the development of new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Potential in Photodynamic Therapy
- Zinc phthalocyanine derivatives containing benzothiazole groups have been synthesized and characterized for their photophysical and photochemical properties, indicating their potential application in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation of Derivatives
- Synthesis of various benzothiazole derivatives, including those with antimicrobial, anticancer, and antioxidant properties, showcases the diverse potential applications of these compounds in medicinal chemistry (Al-Mutairi, Hafez, El-Gazzar, & Mohamed, 2022).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxy-5-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-7-8-16(22-2)15(9-12)20-11-13(10-19)18-21-14-5-3-4-6-17(14)23-18/h3-9,11,20H,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGVSAWJZDKKA-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile |
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